molecular formula H2CO<br>CH2O B043269 Paraformaldehyde CAS No. 30525-89-4

Paraformaldehyde

Cat. No. B043269
CAS RN: 30525-89-4
M. Wt: 30.026 g/mol
InChI Key: WSFSSNUMVMOOMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Paraformaldehyde is synthesized through the polymerization of formaldehyde. This process involves the careful removal of water from formaldehyde solutions under controlled conditions, leading to the formation of solid paraformaldehyde. The synthesis is highly dependent on factors such as temperature, pH, and the presence of catalysts to control the polymerization degree and the molecular weight of the resulting polymer.

Molecular Structure Analysis

The molecular structure of paraformaldehyde is characterized by the polymerization of formaldehyde units, where each unit is linked by methylene bridges (-CH2-). The degree of polymerization can vary, affecting its physical and chemical properties. The structure analysis is crucial for understanding its reactivity and behavior in various applications.

Chemical Reactions and Properties

Paraformaldehyde undergoes various chemical reactions reflective of its aldehyde functionality. It can react with phenols, amines, and other nucleophiles in condensation reactions, forming a wide range of polymers and copolymers. Its chemical properties, such as reactivity towards nucleophilic addition, make it a versatile precursor in the synthesis of resins, plastics, and other polymeric materials.

Physical Properties Analysis

The physical properties of paraformaldehyde, including its high melting point and limited solubility in water, are significant for its storage and application. It typically exists as a white, odorless powder that is sparingly soluble in water, forming formaldehyde when heated or in aqueous solutions, which is critical for its use as a disinfectant and fixative.

Chemical Properties Analysis

Chemically, paraformaldehyde is a source of formaldehyde; it releases formaldehyde gas upon depolymerization, which is thermally induced or occurs in aqueous solutions. This release mechanism is fundamental to its use in sterilization and preservation processes. Its reactivity and the ability to form cross-linked polymers underlie its applications in the production of resins and adhesives.

Scientific Research Applications

  • Hydrogen Generation : Paraformaldehyde is used as a hydrogen carrier in research involving the catalytic reforming of paraformaldehyde and water by polymeric bifunctional catalysts comprising ruthenium and sulfonic acid units. This demonstrates its role in hydrogen generation (Shen et al., 2020).

  • Chemical Processes : In chemistry, structural biology, and medicine, paraformaldehyde is utilized for in-situ generation of formaldehyde, controlled by phosphine ligands in carbonylation reactions (Geitner & Weckhuysen, 2020).

  • Immunological Research and Clinical Diagnostic Tests : It preserves IFN-α molecules, a significant use in immunological research and clinical diagnostic tests (Cao et al., 2014).

  • Hydrodehalogenation of Aryl Halides : Paraformaldehyde acts as a hydride source in the palladium-catalyzed hydrodehalogenation of aryl iodides and bromides, producing reduced arenes and palladium nanoparticles (Pyo et al., 2013).

  • Organic Synthesis : It is used in various organic reactions as methylene blocks, hydroxymethylation reagents, CO source, syngas surrogate, hydrogen donor or acceptor, formylation, and methylation reagents (Li & Wu, 2015).

  • Catecholamine Study : Paraformaldehyde assists in the sensitive fluorescence method for studying catecholamines at cellular and subcellular levels (Hamberger, Malmfors, & Sachs, 1965).

  • Industrial Chemistry : It is used in the ruthenium-catalyzed alkoxycarbonylation of alkenes to produce esters, showing its industrial application (Liu et al., 2014).

  • Inactivation of SARS-CoV-2 : Paraformaldehyde incubation of infected cells inactivates SARS-CoV-2, allowing safe handling of samples in lower containment levels (Patterson et al., 2020).

  • Source of Formaldehyde : It serves as a source of formaldehyde in chemical processes requiring anhydrous conditions (Grajales, Alarcón, & Villa, 2015).

  • Sterilization : Paraformaldehyde powder can sterilize laboratory rooms, surfaces, fiberglass filter medium, and specialized laboratory equipment (Taylor, Barbeito, & Gremillion, 1969).

Safety And Hazards

Paraformaldehyde is classified as a flammable solid and may cause harm if swallowed or inhaled . It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is also suspected of causing genetic defects and may cause cancer .

Future Directions

New fields of application beyond the use of formaldehyde and its derivatives as a synthetic reagent or disinfectant have been suggested . For example, dialkoxymethane could be envisioned as a direct fuel for combustion engines or aqueous formaldehyde and paraformaldehyde may act as a liquid organic hydrogen carrier molecule (LOHC) for hydrogen generation to be used for hydrogen fuel cells .

properties

IUPAC Name

formaldehyde
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InChI

InChI=1S/CH2O/c1-2/h1H2
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InChI Key

WSFSSNUMVMOOMR-UHFFFAOYSA-N
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Canonical SMILES

C=O
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Molecular Formula

CH2O, H2CO
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Related CAS

61233-19-0
Record name Formaldehyde, dimer
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DSSTOX Substance ID

DTXSID7020637
Record name Formaldehyde
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Molecular Weight

30.026 g/mol
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Physical Description

Solids containing varying amounts of formaldehyde, probably as paraformaldehyde (polymers of formula HO(CH2O)xH where x averages about 30). A hazard to the environment. Immediate steps should be taken to limit spread to the environment., Gas or Vapor; Liquid, Nearly colorless gas with a pungent, suffocating odor; Formalin is an aqueous solution that is 37% formaldehyde by weight; inhibited solutions contain 6-12 % methyl alcohol. [NIOSH] Sold as water solutions containing 37%, 44%, or 50% formaldehyde; [ACGIH], Liquid, COLOURLESS GAS WITH PUNGENT ODOUR., Colorless aqueous solution of formaldehyde with a pungent, irritating odor. Gas at ordinary conditions., Nearly colorless gas with a pungent, suffocating odor. [Note: Often used in an aqueous solution (see specific listing for Formalin).]
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Boiling Point

-6 °F at 760 mmHg (NIOSH, 2023), -19.5 °C, Boiling point: - 19.1 °C /Formaldehyde 37% uninhibited/, -20 °C, -6 °F
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Flash Point

185 °F (85 °C) (Closed cup) /Gas/, 122 °F (50 °C) (Closed cup) /Formaldehyde 37%, 15% methanol/, 185 °F (85 °C) (Closed cup) /Formaldehyde 37%, methanol-free; gas/, 83 °C, closed cup, 37% aqueous soln- methanol free; 50 °C, closed cup, aqueous soln with 15% methanol, varies from 122-141 °F, NA (Gas)
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Solubility

Miscible (NIOSH, 2023), In water, 4.00X10+5 mg/L at 20 °C, In water, miscible at 25 °C, In water, 95 weight % at 20 °C, Soluble in ethanol and chloroform; miscible with ether, acetone and benzene, 400 mg/mL at 20 °C, Solubility in water: very good, Miscible
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Density

0.815 g/cu cm at -20 °C, Relative density (water = 1): 0.8, 1.04(relative gas density)
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

1.04 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.067 (Air = 1), Relative vapor density (air = 1): 1.08, 1.04
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Vapor Pressure

greater than 1 atm (NIOSH, 2023), Vapor pressure: 1 mm Hg /Formalin/, 3,890 mm Hg at 25 °C /100% formaldehyde/, >1 atm
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0293.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Mechanism of Action

Formaldehyde is thought to act via sensory nerve fibers that signal through the trigeminal nerve to reflexively induce bronchoconstriction through the vagus nerve., Exposure to formaldehyde, a known air toxic, is associated with cancer and lung disease. Despite the adverse health effects of formaldehyde, the mechanisms underlying formaldehyde-induced disease remain largely unknown. Research has uncovered microRNAs (miRNAs) as key posttranscriptional regulators of gene expression that may influence cellular disease state. Although studies have compared different miRNA expression patterns between diseased and healthy tissue, this is the first study to examine perturbations in global miRNA levels resulting from formaldehyde exposure. We investigated whether cellular miRNA expression profiles are modified by formaldehyde exposure to test the hypothesis that formaldehyde exposure disrupts miRNA expression levels within lung cells, representing a novel epigenetic mechanism through which formaldehyde may induce disease. Human lung epithelial cells were grown at air-liquid interface and exposed to gaseous formaldehyde at 1 ppm for 4 hr. Small RNAs and protein were collected and analyzed for miRNA expression using microarray analysis and for interleukin (IL-8) protein levels by enzyme-linked immunosorbent assay (ELISA). RESULTS: Gaseous formaldehyde exposure altered the miRNA expression profiles in human lung cells. Specifically, 89 miRNAs were significantly down-regulated in formaldehyde-exposed samples versus controls. Functional and molecular network analysis of the predicted miRNA transcript targets revealed that formaldehyde exposure potentially alters signaling pathways associated with cancer, inflammatory response, and endocrine system regulation. IL-8 release increased in cells exposed to formaldehyde, and results were confirmed by real-time polymerase chain reaction. Formaldehyde alters miRNA patterns that regulate gene expression, potentially leading to the initiation of a variety of diseases., Formaldehyde at high concentrations is a contributor to air pollution. It is also an endogenous metabolic product in cells, and when beyond physiological concentrations, has pathological effects on neurons. Formaldehyde induces mis-folding and aggregation of neuronal tau protein, hippocampal neuronal apoptosis, cognitive impairment and loss of memory functions, as well as excitation of peripheral nociceptive neurons in cancer pain models. Intracellular calcium ([Ca(2+)](i)) is an important intracellular messenger, and plays a key role in many pathological processes. The present study aimed to investigate the effect of formaldehyde on [Ca(2+)](i) and the possible involvement of N-methyl-D-aspartate receptors (NMDARs) and T-type Ca(2+) channels on the cell membrane. METHODS: Using primary cultured hippocampal neurons as a model, changes of [Ca(2+)](i) in the presence of formaldehyde at a low concentration were detected by confocal laser scanning microscopy. Formaldehyde at 1 mmol/L approximately doubled [Ca(2+)](i). (2R)-amino-5-phosphonopentanoate (AP5, 25 umol/L, an NMDAR antagonist) and mibefradil (MIB, 1 umol/L, a T-type Ca(2+) channel blocker), given 5 min after formaldehyde perfusion, each partly inhibited the formaldehyde-induced increase of [Ca(2+)](i), and this inhibitory effect was reinforced by combined application of AP5 and MIB. When applied 3 min before formaldehyde perfusion, AP5 (even at 50 umol/L) did not inhibit the formaldehyde-induced increase of [Ca(2+)](i), but MIB (1 umol/L) significantly inhibited this increase by 70%. These results suggest that formaldehyde at a low concentration increases [Ca(2+)](i) in cultured hippocampal neurons; NMDARs and T-type Ca(2+) channels may be involved in this process., /The purpose of this study was/ to study the role of poly (ADP-ribose) polymerase-l (PARP-1) in formaldehyde-induced DNA damage response in human bronchial epithelial (HBE) cells and to investigate the mechanism of formaldehyde carcinogenicity. The protein levels were measured by Western blot. The interaction between different proteins was determined by co-immunoprecipitation assay. The chemical inhibitor was used to confirm the relationship between PARP-1 and DNA damage repair. After being exposed to different concentrations of formaldehyde for 4 hr, HBE cells showed no significant changes in cell viability. Cell viability was significantly reduced after 24-hr exposure to 80 and 160 umol/L formaldehyde (P < 0.05). The 10 umol/L formaldehyde resulted in significant increases in the protein levels of PARP-1 and XRCC-1. However, 80 umol/L formaldehyde led to a significant decrease in the protein level of PARP-1 of 124 KD molecular weight but a significant increase in the protein level of PARP-1 of 89 KD molecular weight; there was no significant change in the protein level of XRCC-1. The co-immunoprecipitation assay showed that 10 umol/L formaldehyde induced increased binding between PARP-1 and XRCC-1, but 80 umol/L formaldehyde led to no significant change in binding between PARP-1 and XRCC-1. Here, we confirmed the role of 10 umol/L formaldehyde in strand breaks by comet assay which showed an increase in the tail DNA content of HBE cells after 4-h formaldehyde exposure. No significant difference was observed in tail DNA content between treated HBE cells and control cells at 2 h after formaldehyde was removed. Moreover, compared with control, inhibition of PARP-1 induced a significant increase in tail DNA content, and a significant difference was observed in tail DNA content between inhibited HBE cells and control cells at 2 h after formaldehyde was removed. Inhibition of PARP-1 significantly reduced DNA repair capacity. PARP-1 mediated the repair of DNA damage induced by low-concentration formaldehyde through recruiting XRCC-1 protein, and may be involved in the regulation of cell apoptosis induced by high-concentration formaldehyde., Peroxiredoxin 2 (Prx2), a member of the peroxiredoxin family, regulates numerous cellular processes through intracellular oxidative signal transduction pathways. Formaldehyde (FA)-induced toxic damage involves reactive oxygen species (ROS) that trigger subsequent toxic effects and inflammatory responses. The present study aimed to investigate the role of Prx2 in the development of bone marrow toxicity caused by FA and the mechanism underlying FA toxicity. According to the results of the preliminary investigations, the mice were divided into four groups (n=6 per group). One group was exposed to ambient air and the other three groups were exposed to different concentrations of FA (20, 40, 80 mg/cu m) for 15 days in the respective inhalation chambers, for 2 hr a day. At the end of the 15-day experimental period, all of the mice were sacrificed and bone marrow cells were obtained. Cell samples were used for the determination of pathology, glutathione peroxidase (GSH-Px) activity and myeloperoxidase (MPO) activity and protein expression; as well as for the determination of DNA damage and Prx2 expression. The results revealed an evident pathological change in the FA-treated groups, as compared with the controls. In the FA treatment group GSH-Px activity was decreased, while MPO activity and protein expression were increased. The rate of micronucleus and DNA damage in the FA-treated groups was also increased and was significantly different compared with the control, while the expression of Prx2 was decreased. The present study suggested that at certain concentrations, FA had a toxic effect on bone marrow cells and that changes in the Prx2 expression are involved in this process.
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Product Name

Formaldehyde

Color/Form

Nearly colorless gas [Note: Often used in an aqueous solution]. /Pure formaldehyde/, Colorless gas at ordinary temperatures, Clear, water-white, very slightly acid, gas or liquid., Clear, colorless or nearly colorless liquid /Formaldehyde solution/

CAS RN

50-00-0, 30525-89-4
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Melting Point

-134 °F (NIOSH, 2023), -92 °C, -134 °F
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Synthesis routes and methods I

Procedure details

The epoxide compounds may also derive from monocyclic phenols, for example from phenol, resorcinol or hydroquinone; or they are based on polycyclic phenols, for example bis(4-hydroxyphenyl)methane, 2,2-bis(4-hydroxyphenyl)propane, 2,2-bis(3,5-dibromo-4-hydroxyphenyl)propane, 4,4′-dihydroxydiphenyl sulphone, or condensation products, obtained under acidic conditions, of phenols with formaldehyde, such as phenol novolacs.
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monocyclic phenols
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Synthesis routes and methods II

Procedure details

The reported methods for the synthesis of porphine over the past 70 years are summarized in Table 1. Fischer and Gleim obtained 17 mg of porphine by prolonged heating of 20 g of pyrrole-2-carboxaldehyde in formic acid.6 In the same era, Rothemund obtained porphine from pyrrole and formaldehyde, albeit in very low yield (0.02%).7 The yield was increased to 0.9% by slow addition of pyrrole and formaldehyde to propionic acid.8
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Synthesis routes and methods III

Procedure details

A second type of hardening compound of urea and formaldehyde which reacts well with gelatin glue is disclosed. The reaction product of urea and formaldehyde via the condensation product pathways yields a urea formaldehyde (UF) Resin which reacts with the gelatin glue as illustrated by the above described pathway. To prepare this type of compound, a mixture of urea and formaldehyde in a ratio of 1:1.7 to 1:2.4 at a pH of 8-10 is heated at approximately 80° C.-100° C. for 30 to 45 minutes. The pH is then reduced to 5 with CH3COOH and heated for another 5 to 10 minutes. The mixture is then neutralized and cooled down rapidly.
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Synthesis routes and methods IV

Procedure details

40.9 parts by weight of an isocyanate mixture of which 40% by weight consists of a tolylene diisocyanate mixture (2,4- and 2,6-isomers in a ratio by weight of 65:35%) and 60% by weight of a polyphenyl polymethylene polyisocyanate (viscosity approximately 200 cP at 25° C.). The polyphenyl polymethylene polyisocyanate was obtained by condensing aniline with formaldehyde, followed by phosgenation.
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polyisocyanate
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Synthesis routes and methods V

Procedure details

ZSM-5 is a catalyst used for converting methanol to gasoline, processing C-8 streams, selectively isomerizing m-cresol to p-cresol, suppressing the formation of diphenylalanine in the production of aniline, and producing pyridine and β-picoline from acetaldehyde, formaldehyde and ammonia.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paraformaldehyde
Reactant of Route 2
Paraformaldehyde
Reactant of Route 3
Paraformaldehyde
Reactant of Route 4
Paraformaldehyde
Reactant of Route 5
Paraformaldehyde
Reactant of Route 6
Paraformaldehyde

Citations

For This Compound
623,000
Citations
IW McLean, PK NAKANE - Journal of Histochemistry & …, 1974 - journals.sagepub.com
A new fixative which primarily stabilizes carbohydrate moieties was developed for immunoelectron microscopy. It contains periodate, lysine and paraformaldehyde. Theoretically, the …
Number of citations: 191 journals.sagepub.com
JA Kiernan - Microscopy today, 2000 - cambridge.org
Aldehydes are the most commonly used fixatives. They serve to stabilize the fine structural details of cells and tissues prior to examination by light or electron microscopy. Research …
Number of citations: 645 www.cambridge.org
JM García, GO Jones, K Virwani, BD McCloskey… - Science, 2014 - science.org
Nitrogen-based thermoset polymers have many industrial applications (for example, in composites), but are difficult to recycle or rework. We report a simple one-pot, low-temperature …
Number of citations: 471 www.science.org
B HAMBERGER, T MALMFORS… - … of Histochemistry & …, 1965 - journals.sagepub.com
Adrenergic mechanisms can now be studied directly at cellular and subcellular levels with the help c) f the sensitive fluorescence method c) f Falck and Hillarp for the histochemica! …
Number of citations: 257 journals.sagepub.com
LL Lanier, NL Warner - Journal of immunological methods, 1981 - Elsevier
The objective of this study was to find a simple method to preserve cells for subsequent flow cytometry (FACS) analysis. We determined that fixation in 1% paraformaldehyde—0.85% …
Number of citations: 271 www.sciencedirect.com
J Zhang, Q Qian, M Cui, C Chen, S Liu, B Han - Green Chemistry, 2017 - pubs.rsc.org
… ethanol from paraformaldehyde, … paraformaldehyde, CO2 and H2. A detailed study indicated that the outstanding results of the reaction originated from the synergy of paraformaldehyde …
Number of citations: 32 pubs.rsc.org
D Ben-Ishai - Journal of the American Chemical Society, 1957 - ACS Publications
… Heating a mixture of carbobenzoxyamino acids with paraformaldehyde in benzene solution under reflux in presence of a sulfonic acid catalyst for 0.5 hr. affords crystalline neutral …
Number of citations: 97 pubs.acs.org
Y Qin, W Jiang, A Li, M Gao, H Liu, Y Gao, X Tian… - Biomolecules, 2021 - mdpi.com
Mitochondria are highly dynamic organelles, constantly undergoing shape changes, which are controlled by mitochondrial movement, fusion, and fission. Mitochondria play a pivotal …
Number of citations: 22 www.mdpi.com
P Somogyi, H Takagi - Neuroscience, 1982 - Elsevier
The buffered picric acid-paraformaldehyde fixative originally recommended for electronmicroscopy 7,9 and which has since been used occasionally for light-microscopic …
Number of citations: 603 www.sciencedirect.com
DJ Hare, JL George, L Bray, I Volitakis, A Vais… - Journal of Analytical …, 2014 - pubs.rsc.org
… We aimed to determine the effects of paraformaldehyde (PFA) fixation and sucrose cryoprotection (the two most commonly used reagents for the task) on the metal concentrations of …
Number of citations: 57 pubs.rsc.org

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